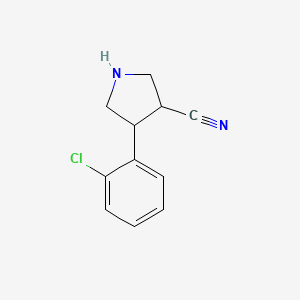

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile

Beschreibung

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile is a five-membered saturated pyrrolidine ring derivative featuring a 2-chlorophenyl substituent at the 4-position and a carbonitrile group at the 3-position. This compound is of interest in medicinal chemistry due to its structural motifs commonly found in enzyme inhibitors and receptor modulators .

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,8,10,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGRSWBBZMWJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CC=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- Pyrrolidine or substituted pyrrolidine derivatives.

- 2-Chlorophenyl precursors (e.g., 2-chlorobenzyl halides or 2-chlorophenylboronic acids).

- Cyanide sources or nitrile-containing reagents for carbonitrile introduction.

Reaction Types

- Nucleophilic Substitution: Introduction of the 2-chlorophenyl group onto the pyrrolidine ring often involves nucleophilic aromatic substitution or cross-coupling reactions.

- Cyclization Reactions: Pyrrolidine rings can be formed via intramolecular cyclization of appropriate precursors.

- Metal-Catalyzed Carbon-Nitrogen Bond Formation: Transition metal catalysts such as palladium or copper complexes facilitate the formation of C-N bonds, enhancing reaction efficiency and selectivity.

Reaction Conditions

- Use of solvents such as acetonitrile, toluene, or ethanol depending on the step.

- Temperature control is critical, often requiring reflux or controlled heating.

- Catalysts and additives such as triethylamine or sodium acetate may be employed to improve reaction rates and yields.

- Purification steps include recrystallization and vacuum filtration to isolate the hydrochloride salt form of the compound.

Detailed Preparation Example (Based on Patent CN104016899A and Related Literature)

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | 2-Chlorophenyl precursor + pyrrolidine derivative, base (e.g., triethylamine), solvent (acetonitrile or toluene), heat (reflux) | Nucleophilic substitution or cross-coupling to attach 2-chlorophenyl group to pyrrolidine ring | Formation of intermediate 4-(2-chlorophenyl)pyrrolidine |

| 2 | Introduction of carbonitrile group via reaction with cyanide source or via cyclization with nitrile-containing intermediates, catalyst (metal-based), controlled temperature | Formation of carbonitrile at 3-position on pyrrolidine ring | Formation of 4-(2-chlorophenyl)pyrrolidine-3-carbonitrile |

| 3 | Purification by recrystallization, vacuum filtration, and drying | Isolation of pure compound, often as hydrochloride salt | High purity compound suitable for pharmaceutical use |

This method emphasizes the use of catalysts and controlled reaction parameters to maximize yield and purity.

Research Findings and Optimization

- Metal-catalyzed reactions have been shown to significantly improve the efficiency of carbon-nitrogen bond formation in similar pyrrolidine derivatives, suggesting their critical role in the synthesis of 4-(2-chlorophenyl)pyrrolidine-3-carbonitrile.

- Solvent choice impacts reaction kinetics and product isolation, with polar aprotic solvents like acetonitrile favored for nucleophilic substitution steps.

- The use of bases such as triethylamine or sodium acetate can neutralize by-products and shift equilibrium toward product formation.

- Temperature control is essential to avoid side reactions such as over-bromination or decomposition of sensitive intermediates.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Pyrrolidine derivatives, 2-chlorophenyl precursors | Purity critical for yield |

| Solvents | Acetonitrile, toluene, ethanol | Solvent choice affects solubility and reaction rate |

| Catalysts | Palladium, copper complexes | Enhance C-N bond formation efficiency |

| Bases | Triethylamine, sodium acetate | Neutralize acids, improve reaction yield |

| Temperature | Room temp to reflux (~80-110°C) | Controlled heating to optimize reaction |

| Purification methods | Recrystallization, vacuum filtration | Obtain high purity hydrochloride salt |

| Yield | Variable, optimized >70% in literature | Dependent on reaction conditions |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its relevance is particularly pronounced in the development of drugs targeting neurological disorders and pain management. The compound's structure facilitates the formation of diverse derivatives that can modulate biological activity.

Key Applications:

- Analgesics: The compound is involved in synthesizing pain-relieving medications.

- Neurological Agents: It serves as a precursor for drugs aimed at treating conditions such as depression and anxiety.

Organic Synthesis

This compound plays a crucial role in organic chemistry, where it is employed for constructing complex molecular architectures. Its reactivity allows chemists to create novel compounds with specific biological activities.

Applications in Organic Synthesis:

- Building Block: Acts as a versatile building block for synthesizing various organic compounds.

- Functionalization: Enables the introduction of functional groups that enhance biological activity.

Biochemical Research

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile is valuable in biochemical studies, particularly in examining receptor interactions and enzyme activities. This research is essential for understanding drug mechanisms and improving therapeutic efficacy.

Biochemical Insights:

- Receptor Studies: Helps elucidate the binding affinities and interactions with specific receptors.

- Enzyme Activity: Used to investigate the effects on enzyme kinetics, providing insights into metabolic pathways.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in developing advanced materials like polymers and coatings. Its incorporation into polymer matrices can enhance material performance.

Material Science Applications:

- Polymer Development: Used to create polymers with improved mechanical properties.

- Coatings: Contributes to the formulation of coatings that require specific chemical resistance or durability.

Agrochemical Formulations

Research has explored the potential of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile in agrochemical formulations, particularly for developing safer and more effective pesticides and herbicides.

Agrochemical Insights:

- Pesticide Development: Investigated for its efficacy in pest control solutions.

- Herbicides: Explored for its potential role in formulating herbicides that target specific plant species without harming crops.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Analgesics, Neurological Agents | Key intermediate for drug synthesis |

| Organic Synthesis | Building Block, Functionalization | Facilitates creation of biologically active compounds |

| Biochemical Research | Receptor Studies, Enzyme Activity | Insights into drug mechanisms and metabolic pathways |

| Material Science | Polymer Development, Coatings | Enhances performance characteristics |

| Agrochemical Formulations | Pesticide and Herbicide Development | Potential for safer pest control solutions |

Case Studies

- Pharmaceutical Research : A study demonstrated that derivatives of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile exhibited significant analgesic properties when tested on animal models, showcasing its potential as a pain management agent .

- Biochemical Interaction : Research involving receptor binding studies revealed that modifications to the pyrrolidine ring significantly affected binding affinity to neuroreceptors, indicating the importance of structural variations in drug design .

- Material Enhancement : In material science applications, incorporating this compound into polymer matrices resulted in improved tensile strength and chemical resistance compared to standard polymers, highlighting its utility in advanced material development .

Wirkmechanismus

The mechanism by which 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ring System Variations

- Pyrrolidine vs. Fluorine's electronegativity enhances polarity compared to chlorine, affecting binding affinity in enzyme pockets . 6-(4-Chlorophenyl)pyridine-3-carbonitrile (): The chlorophenyl-pyridine scaffold lacks the pyrrolidine's sp³ hybridization, reducing flexibility but increasing aromatic interactions.

Substituent Effects

- Chlorophenyl vs. Fluorophenyl :

Physicochemical Properties

*Calculated using fragment-based methods.

Crystallographic and Conformational Insights

- Ring Puckering : The pyrrolidine ring adopts envelope or twist conformations (), influencing hydrogen-bonding patterns. In contrast, aromatic pyridine derivatives () exhibit planar geometries, favoring stacking interactions .

Biologische Aktivität

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile (commonly referred to as CPPC) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, particularly GABA receptors, and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of CPPC is CHClN, with a molecular weight of approximately 243.14 g/mol. The compound features a pyrrolidine ring substituted with a 2-chlorophenyl group and a carbonitrile functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and potential therapeutic uses.

CPPC primarily acts as a GABAergic prodrug , enhancing the activity of gamma-aminobutyric acid (GABA) in the central nervous system. GABA is the principal inhibitory neurotransmitter in the brain, and its deficiency is associated with various neurological disorders, including anxiety and epilepsy. The interaction of CPPC with GABA receptors suggests potential anxiolytic or sedative effects, which could be beneficial in treating anxiety disorders.

1. GABA Receptor Interaction

Studies indicate that CPPC enhances GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism underlies its potential therapeutic effects in conditions characterized by GABA deficiency.

2. Preclinical Studies

Preliminary studies have shown that CPPC may exhibit anxiolytic properties in animal models. These studies highlight the compound's ability to reduce anxiety-like behaviors, suggesting its potential as a treatment for anxiety disorders.

Comparative Analysis

To better understand the biological activity of CPPC, it is useful to compare it with structurally similar compounds that also interact with GABA receptors. Below is a table summarizing relevant compounds:

| Compound Name | Structure Type | GABA Activity | Potential Applications |

|---|---|---|---|

| 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile | Pyrrolidine derivative | Yes | Anxiolytic, sedative |

| Benzodiazepines | Benzodiazepine | Yes | Anxiolytic, hypnotic |

| Barbiturates | Barbiturate | Yes | Anesthetic, anticonvulsant |

| Neurosteroids | Steroidal | Yes | Modulators of GABA receptors |

Case Study 1: Anxiolytic Potential

In a study examining the anxiolytic effects of CPPC in rodent models, researchers observed significant reductions in anxiety-like behaviors when administered at varying doses. The results indicated a dose-dependent response, with higher doses correlating with greater anxiolytic effects.

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of CPPC revealed that it undergoes rapid absorption and distribution within the central nervous system. Its half-life and metabolic pathways were characterized to understand better its therapeutic window and safety profile.

Future Directions

Further research is warranted to elucidate the full pharmacological profile of CPPC, including:

- Long-term effects : Studies assessing chronic administration and long-term safety.

- Mechanistic studies : Investigating the detailed mechanisms by which CPPC modulates GABAergic transmission.

- Clinical trials : Initiating human clinical trials to evaluate efficacy and safety in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions or functional group transformations. For example, pyrrolidine derivatives are often synthesized via [3+2] cycloaddition or reductive amination. Key parameters include solvent choice (e.g., dichloromethane for inert conditions), temperature control (0–25°C to prevent side reactions), and catalysts (e.g., Pd/C for hydrogenation). Purification via column chromatography using silica gel (hexane/ethyl acetate gradients) is common. Yield optimization may require adjusting stoichiometry, reaction time, or microwave-assisted synthesis to enhance efficiency .

Q. How should researchers characterize the molecular structure of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Monoclinic crystal systems (e.g., space group P2₁/n) are frequently observed in similar carbonitriles, with lattice parameters such as a = 9.52 Å, b = 13.88 Å, and β = 97.8° . Complementary techniques include:

- NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve aromatic proton splitting patterns.

- FT-IR : Identify nitrile stretches (~2220–2240 cm⁻¹) and pyrrolidine ring vibrations.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z ~ 206.05 for [M+H]⁺).

Q. What safety protocols are critical when handling 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from sunlight and moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Optimize force fields (AMBER/CHARMM) to account for the chlorophenyl group’s hydrophobic interactions.

- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing Cl) on bioactivity using descriptors like logP and polar surface area .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic substitution .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidine-carbonitrile derivatives?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify signal splitting caused by conformational exchange in the pyrrolidine ring.

- Crystallographic Validation : Cross-validate NMR/IR data with SC-XRD to confirm stereochemistry. For example, torsional angles (e.g., C8–C9–C13–C14 = 47.3°) in related structures help assign relative configurations .

- Isotopic Labeling : Use ¹³C-enriched samples to track nitrile group interactions in solid-state NMR .

Q. How do steric and electronic effects of the 2-chlorophenyl substituent influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Effects : The ortho-chlorine atom creates steric hindrance, favoring electrophilic attacks at the para position of the phenyl ring. Computational steric maps (e.g., using PyMol) quantify this effect.

- Electronic Effects : The electron-withdrawing Cl group activates the pyrrolidine ring for nucleophilic substitutions (e.g., CN group displacement). Hammett constants (σₘ = 0.37 for Cl) guide predictive models for reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.